(tetrahydro-2H-pyran-4-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
oxan-4-yl-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O3/c17-16(18,19)12-1-5-20-14(9-12)24-13-2-6-21(10-13)15(22)11-3-7-23-8-4-11/h1,5,9,11,13H,2-4,6-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYJRONAUPVBMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The target compound features three distinct subunits:
- 3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine : A five-membered azacycle connected via ether linkage to a trifluoromethyl-substituted pyridine.
- Tetrahydro-2H-pyran-4-ylmethanone : A six-membered oxygenated ring acylated at the pyrrolidine nitrogen.
Retrosynthetic disconnection reveals two primary fragments (Figure 1):
- Fragment A: 2-Hydroxy-4-(trifluoromethyl)pyridine
- Fragment B: N-(Tetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-ol
Synthesis of Key Intermediates
Preparation of 2-Hydroxy-4-(trifluoromethyl)pyridine
The trifluoromethylpyridine core is synthesized via halogen-exchange reactions. A representative protocol involves:
Reaction Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | CF3Cu, DMF | 110°C | 48h | 68% |
Copper-mediated trifluoromethylation of 2-hydroxy-4-iodopyridine achieves regioselective installation of the -CF3 group while preserving the hydroxyl moiety for subsequent etherification.
Development of N-Protected Pyrrolidin-3-ol Derivatives
Pyrrolidine intermediates require protective group strategies to prevent side reactions during acylation. Common approaches include:
- Boc Protection : Treatment with di-tert-butyl dicarbonate in THF/water (Yield: 92%)
- Benzyl Ether Formation : Using benzyl bromide and NaH (Yield: 85%)
Ether Bond Formation Strategies
Mitsunobu Coupling
The Mitsunobu reaction enables efficient C-O bond formation between pyrrolidin-3-ol and 2-hydroxy-4-(trifluoromethyl)pyridine:
Optimized Protocol
This method outperforms Williamson ether synthesis (Yield: 52%) by minimizing elimination side products.
Acylation of Pyrrolidine Nitrogen
Friedel-Crafts Acylation
Reaction of pyrrolidine with tetrahydro-2H-pyran-4-carbonyl chloride proceeds via Lewis acid catalysis:
Key Parameters
| Catalyst | Solvent | Temp. | Time | Yield |
|---|---|---|---|---|
| AlCl3 | DCM | 0°C | 2h | 81% |
| FeCl3 | Toluene | RT | 4h | 73% |
AlCl3 demonstrates superior activity, though post-reaction aqueous workup is essential to remove metal residues.
Analytical Characterization
Spectroscopic Profiling
NMR Data
- ¹H NMR (400 MHz, CDCl3) : δ 8.35 (d, J=5.2 Hz, 1H, Py-H), 6.95 (dd, J=5.2, 1.6 Hz, 1H, Py-H), 4.85–4.75 (m, 1H, OCH), 3.95–3.85 (m, 4H, THP), 3.45–3.35 (m, 2H, Pyrrolidine), 2.25–2.15 (m, 4H, THP)
- ¹⁹F NMR : -62.3 ppm (s, CF3)
Mass Spectrometry
Process Optimization Challenges
Trifluoromethyl Group Stability
The electron-withdrawing -CF3 group necessitates careful pH control during workup (pH 6–7) to prevent hydrolysis.
Stereochemical Considerations
While the target compound exhibits no chiral centers, synthetic intermediates require rigorous enantiomeric control when using chiral auxiliaries or catalysts.
Chemical Reactions Analysis
Nucleophilic Substitution at the Methanesulfonate Group
The methanesulfonate intermediate (tetrahydro-2H-pyran-4-yl methanesulfonate) serves as a key precursor in synthesizing derivatives. Reactions proceed via nucleophilic substitution (SN2) under basic conditions:
Key observations:
-
Solvent dependence : Acetonitrile (MeCN) achieves higher yields (100%) compared to DMF (15–19%) .
-
Base selection : Cs₂CO₃ outperforms K₂CO₃ in polar aprotic solvents due to enhanced nucleophilicity .
Ester Hydrolysis and Functionalization
The ester group in related analogs undergoes hydrolysis to carboxylic acids, enabling further derivatization:
textExample: 4-{[4-({[4-(2,2,2-Trifluoroethoxy)-1,2-benzisoxazol-3-yl]oxy}methyl)piperidin-1-yl]methyl}-tetrahydro-2H-pyran-4-carboxylic acid Conditions: NaOH/EtOH, 60°C → HCl (pH 1) → DCM extraction Application: Polymorph formation (Form I/II) with distinct PXRD peaks[3].
Mechanistic insight : Acidic workup ensures protonation of the carboxylate, facilitating isolation .
Pyridine Ring Modifications
The 4-(trifluoromethyl)pyridin-2-yloxy group resists oxidation but undergoes hydrogenolysis under catalytic hydrogenation:
textExample: Reduction of 4-(tetrahydro-2H-pyran-4-yl)pyridine Conditions: H₂/Pd-C, MeOH, RT → Saturated pyrrolidine derivative[7].
Tetrahydropyran Stability
The tetrahydropyran ring remains intact under standard redox conditions but undergoes acid-catalyzed ring-opening in concentrated HCl.
Cross-Coupling Reactions
The trifluoromethylpyridin-oxy group participates in Suzuki-Miyaura coupling when activated:
textExample: Reaction with arylboronic acids Catalyst: Pd(PPh₃)₄, K₂CO₃ Solvent: DME/H₂O (4:1), 90°C, 12 h Yield: 45–68% (unoptimized)[1]
Limitations : Steric hindrance from the pyrrolidine moiety reduces coupling efficiency.
Key Structural and Mechanistic Data
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Agents : Research indicates that derivatives of tetrahydropyran compounds exhibit significant antimicrobial activity. The incorporation of the trifluoromethyl group has been shown to enhance the potency of these compounds against various bacterial strains .
- Anticancer Activity : Studies have demonstrated that compounds similar to (tetrahydro-2H-pyran-4-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone can inhibit cancer cell proliferation. For instance, a related compound was effective in targeting specific pathways involved in tumor growth, suggesting potential for further development as an anticancer agent .
- Neuroprotective Effects : Some research has focused on the neuroprotective properties of tetrahydropyran derivatives. These compounds may offer protection against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure | Activity | Reference |
|---|---|---|---|
| Compound A | Structure A | Antimicrobial | |
| Compound B | Structure B | Anticancer | |
| Compound C | Structure C | Neuroprotective |
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Tetrahydropyran Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Trifluoromethyl Group : Methods such as electrophilic fluorination or using trifluoromethylating agents can be utilized.
- Pyrrolidine Attachment : This step often involves nucleophilic substitution reactions to incorporate the pyrrolidine moiety effectively.
Case Studies
-
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of tetrahydropyran derivatives for their antibacterial properties against Staphylococcus aureus. Results indicated that modifications to the pyridine ring significantly enhanced activity, leading to the identification of lead compounds for further development . -
Case Study 2: Cancer Cell Line Inhibition
Another research project explored the effects of a structurally similar compound on various cancer cell lines, demonstrating a dose-dependent inhibition of cell growth. Mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways .
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: : These could include enzymes, receptors, or nucleic acids.
Pathways Involved: : The compound may modulate biological pathways by acting as an inhibitor or activator of its molecular targets, potentially influencing processes such as signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
When compared to other similar compounds, (tetrahydro-2H-pyran-4-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone stands out due to the presence of its unique trifluoromethyl group which imparts significant electronic and steric effects.
Similar Compounds
(tetrahydro-2H-pyran-4-yl)(3-((4-methyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
(tetrahydro-2H-pyran-4-yl)(3-((4-chloropyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
(tetrahydro-2H-pyran-4-yl)(3-((4-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
These analogues provide useful insights into the structure-activity relationships and help in understanding the distinct properties and behaviors exhibited by the trifluoromethyl-substituted compound.
Biological Activity
The compound (tetrahydro-2H-pyran-4-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its efficacy in various therapeutic contexts.
The molecular formula of the compound is , with a molecular weight of approximately 378.35 g/mol. The structure includes a tetrahydro-pyran moiety and a trifluoromethyl group, which contribute to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C18H17F3N4O2 |
| Molecular Weight | 378.35 g/mol |
| LogP | 3.0807 |
| Polar Surface Area | 72.8 Ų |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. The trifluoromethyl group enhances lipophilicity, aiding in membrane permeability and intracellular target accessibility.
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation.
- Receptor Modulation : The compound's structure allows it to bind to receptors associated with neurotransmission and inflammation, indicating potential uses in neurological disorders and inflammatory diseases.
Anticancer Activity
Research has shown that compounds similar to This compound exhibit significant anticancer properties. For example, a study demonstrated that related pyridine derivatives inhibited the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Neuroprotective Effects
In vitro studies indicate that this compound may possess neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This effect was observed in models of neurodegenerative diseases where oxidative damage is a significant contributor to cell death .
Case Studies
- Cancer Cell Line Studies : A series of experiments evaluated the cytotoxicity of the compound on different cancer cell lines (e.g., HT29, Jurkat). Results showed a dose-dependent inhibition of cell proliferation, with an IC50 value lower than that of standard treatments .
- Neuroprotection in Animal Models : In vivo studies using rodent models of Alzheimer's disease demonstrated that administration of the compound led to improved cognitive function and reduced amyloid plaque formation, suggesting a potential therapeutic role in neurodegeneration .
Q & A
Q. What synthetic strategies are optimal for constructing the pyrrolidinyl-oxypyridine moiety in this compound?
The pyrrolidinyl-oxypyridine core can be synthesized via nucleophilic substitution or coupling reactions. Key steps include:
- Oxyfunctionalization of pyrrolidine : React 3-hydroxypyrrolidine with 4-(trifluoromethyl)pyridin-2-ol under Mitsunobu conditions (e.g., diethyl azodicarboxylate and triphenylphosphine in THF) to form the ether linkage .
- Protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect reactive hydroxyl intermediates, followed by cleavage with tetrabutylammonium fluoride (TBAF) .
- Methanone linkage : Couple the tetrahydro-2H-pyran-4-yl fragment to the pyrrolidine nitrogen via a Friedel-Crafts acylation or amide bond formation using activating agents like HATU .
Q. Which analytical techniques are critical for verifying structural integrity and purity?
- X-ray crystallography : Resolve the 3D configuration using SHELX software for refinement, particularly for confirming stereochemistry at the pyrrolidine and pyran rings .
- NMR spectroscopy : Employ -NMR to track the trifluoromethyl group and -NMR to assign proton environments in the pyran and pyrrolidine moieties .
- HPLC-MS : Use reverse-phase chromatography with a C18 column and ESI-MS to assess purity (>95%) and detect trace byproducts .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Docking studies : Utilize AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. Focus on the trifluoromethyl group’s hydrophobic interactions and the pyridinyl oxygen’s hydrogen-bonding potential .
- MD simulations : Perform 100-ns molecular dynamics runs in GROMACS to evaluate stability of ligand-target complexes, emphasizing conformational flexibility of the pyrrolidine ring .
- QSAR analysis : Corrogate substituent effects (e.g., pyran ring size) on bioactivity using datasets from PubChem or ChEMBL .
Q. What experimental designs address contradictions in reported biological activity data?
- Dose-response profiling : Conduct assays across a wide concentration range (nM to μM) to identify off-target effects or biphasic responses. Use Hill slope analysis to validate target engagement .
- Orthogonal assays : Pair enzymatic inhibition assays (e.g., fluorescence-based) with cellular viability tests (e.g., MTT) to distinguish direct target modulation from cytotoxicity .
- Metabolic stability studies : Incubate the compound with liver microsomes and analyze metabolites via LC-MS to rule out rapid degradation as a cause of inconsistent activity .
Q. How can the trifluoromethyl group’s impact on pharmacokinetics be systematically evaluated?
- LogP measurement : Determine octanol-water partitioning via shake-flask method to assess lipophilicity enhancement from the CF group .
- Plasma protein binding : Use equilibrium dialysis to quantify unbound fraction, critical for interpreting in vivo efficacy .
- CYP inhibition screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates to identify metabolic liabilities .
Methodological Considerations
Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?
- Co-crystallization : Add fragment-binding partners (e.g., small molecules with complementary hydrogen-bond donors) to stabilize crystal packing .
- Solvent screening : Test polar aprotic solvents (DMSO, DMF) mixed with alcohols (isopropanol) in vapor diffusion setups .
- Cryoprotection : Use glycerol or ethylene glycol to prevent ice formation during data collection at 100 K .
Q. How can reaction yields for the methanone linkage be improved?
- Catalyst optimization : Screen Pd-based catalysts (e.g., Pd(OAc)) for Buchwald-Hartwig couplings or nickel catalysts for Ullmann-type reactions .
- Microwave-assisted synthesis : Reduce reaction times from hours to minutes while maintaining >80% yield .
- Workup protocols : Employ aqueous extraction with ethyl acetate and silica gel chromatography to isolate the product efficiently .
Data Interpretation and Validation
Q. How should researchers resolve discrepancies between computational predictions and experimental bioactivity?
- Free energy calculations : Apply MM-PBSA/GBSA to refine binding affinity predictions and account for solvation effects .
- Alchemical free energy perturbation : Use FEP+ to quantify the energetic impact of substituting CF with other groups (e.g., CH) .
- Experimental validation : Synthesize analogs with modified substituents (e.g., pyran ring contraction) and retest bioactivity .
Q. What statistical methods are recommended for analyzing dose-response data?
- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC/EC values .
- Bootstrap resampling : Generate 95% confidence intervals for potency metrics to assess reproducibility .
- ANOVA with post-hoc tests : Compare multiple analogs’ activities while controlling for family-wise error rates .
Advanced Structural Analysis
Q. How can dynamic conformational changes in the pyrrolidine ring be characterized?
- VT-NMR : Perform variable-temperature -NMR (e.g., 25°C to −60°C) to detect ring puckering or chair-flip transitions .
- ROESY experiments : Identify through-space correlations between pyrrolidine protons and adjacent groups to map spatial arrangements .
- DFT calculations : Optimize ground-state geometries at the B3LYP/6-31G* level and compare with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
